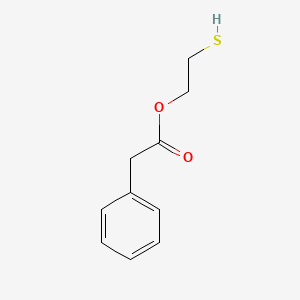
2-Sulfanylethyl phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Sulfanylethyl phenylacetate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound features a phenyl group attached to an acetate moiety, with a sulfanyl group (–SH) attached to the ethyl chain. The presence of the sulfanyl group imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Sulfanylethyl phenylacetate can be synthesized through several methods. One common approach involves the esterification of phenylacetic acid with 2-mercaptoethanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Sulfanylethyl phenylacetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester moiety can be reduced to the corresponding alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenylethanol derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
2-Sulfanylethyl phenylacetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-sulfanylethyl phenylacetate involves its interaction with various molecular targets. The sulfanyl group can form disulfide bonds with thiol-containing proteins, affecting their function. Additionally, the phenylacetate moiety can interact with enzymes and receptors, modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Phenylacetic acid: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.
2-Mercaptoethanol: Contains the sulfanyl group but lacks the ester moiety, limiting its applications in organic synthesis.
Ethyl phenylacetate: Similar ester structure but without the sulfanyl group, resulting in different chemical properties.
Uniqueness
2-Sulfanylethyl phenylacetate is unique due to the presence of both the sulfanyl and ester groups, which confer distinct reactivity and versatility in various applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound in research and industry.
Properties
CAS No. |
59118-94-4 |
|---|---|
Molecular Formula |
C10H12O2S |
Molecular Weight |
196.27 g/mol |
IUPAC Name |
2-sulfanylethyl 2-phenylacetate |
InChI |
InChI=1S/C10H12O2S/c11-10(12-6-7-13)8-9-4-2-1-3-5-9/h1-5,13H,6-8H2 |
InChI Key |
YSMTXZNCEKGUEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)OCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


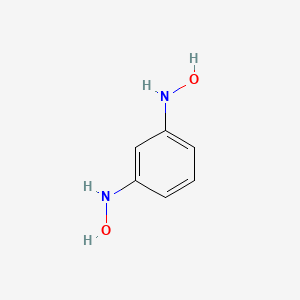
![Pyrimidine, 5-cyclopropyl-2,4-bis[(trimethylsilyl)oxy]-](/img/structure/B14614427.png)
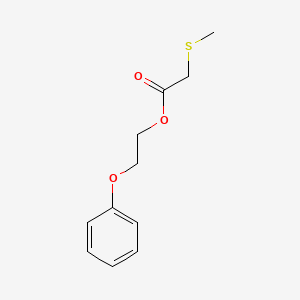
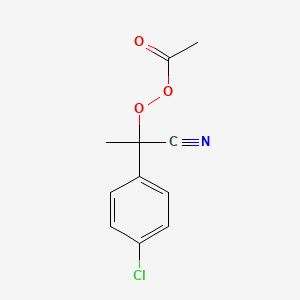
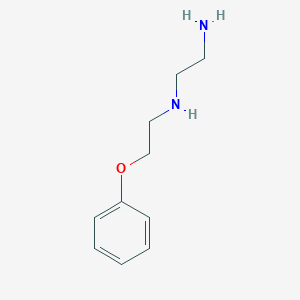
![2-[(2-Iodophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14614453.png)
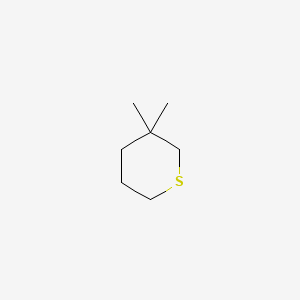
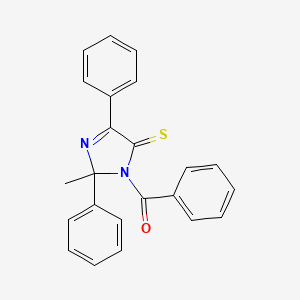
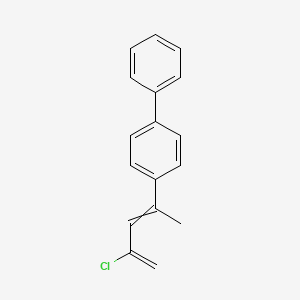
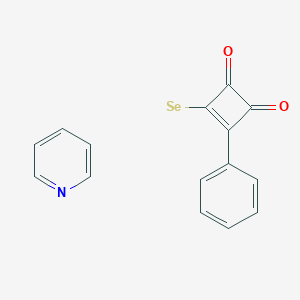
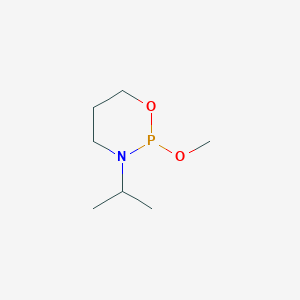
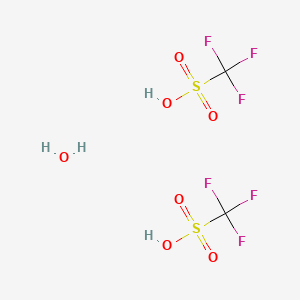
![2,4-dihydro-1H-pyrido[2,3-e][1,2,4]triazine-3-thione](/img/structure/B14614492.png)
![2-[(E)-(2,3-Dimethylcyclohex-2-en-1-ylidene)amino]benzoic acid](/img/structure/B14614495.png)
